molecular formula C9H4ClIN2O2 B3377760 4-Chloro-6-iodo-3-nitroquinoline CAS No. 1345447-25-7

4-Chloro-6-iodo-3-nitroquinoline

Cat. No.: B3377760
CAS No.: 1345447-25-7
M. Wt: 334.50
InChI Key: LKZNJZYVZCFISW-UHFFFAOYSA-N
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Description

4-Chloro-6-iodo-3-nitroquinoline is a quinoline derivative with the molecular formula C9H4ClIN2O2. This compound is characterized by the presence of chlorine, iodine, and nitro functional groups attached to the quinoline ring. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .

Preparation Methods

The synthesis of 4-Chloro-6-iodo-3-nitroquinoline typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the nitration of 4-chloroquinoline followed by iodination.

Industrial production methods for such compounds may involve optimization of these synthetic routes to improve yield and purity. Techniques such as microwave irradiation and the use of green chemistry principles are also explored to make the process more efficient and environmentally friendly .

Chemical Reactions Analysis

4-Chloro-6-iodo-3-nitroquinoline undergoes various chemical reactions, including:

The major products formed from these reactions depend on the reagents and conditions used. For example, reduction of the nitro group yields 4-chloro-6-iodo-3-aminoquinoline .

Mechanism of Action

The mechanism of action of 4-Chloro-6-iodo-3-nitroquinoline involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit enzymes or bind to receptors, disrupting normal cellular functions .

Comparison with Similar Compounds

Properties

IUPAC Name

4-chloro-6-iodo-3-nitroquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4ClIN2O2/c10-9-6-3-5(11)1-2-7(6)12-4-8(9)13(14)15/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKZNJZYVZCFISW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(C(=C2C=C1I)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4ClIN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1345447-25-7
Record name 4-chloro-6-iodo-3-nitroquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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